1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole

Lipophilicity Drug-likeness Membrane permeability

1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole (CAS 903821-75-0) is a monocyclic 4-nitroimidazole derivative featuring a para-methylbenzyl substituent at the N1 position. With a molecular formula of C₁₁H₁₁N₃O₂, a molecular weight of 217.22 g/mol, and a computed logP of approximately 2.1, this compound belongs to the broader 4-nitroimidazole class that includes clinically significant antitubercular agents such as pretomanid and delamanid.

Molecular Formula C11H11N3O2
Molecular Weight 217.228
CAS No. 903821-75-0
Cat. No. B2354130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole
CAS903821-75-0
Molecular FormulaC11H11N3O2
Molecular Weight217.228
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C=C(N=C2)[N+](=O)[O-]
InChIInChI=1S/C11H11N3O2/c1-9-2-4-10(5-3-9)6-13-7-11(12-8-13)14(15)16/h2-5,7-8H,6H2,1H3
InChIKeyFODVRWXXURQQGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Methylphenyl)methyl]-4-nitro-1H-imidazole (CAS 903821-75-0): A Para-Methylbenzyl-Substituted 4-Nitroimidazole Building Block for Heterocyclic Synthesis and Ionic Liquid Derivatization


1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole (CAS 903821-75-0) is a monocyclic 4-nitroimidazole derivative featuring a para-methylbenzyl substituent at the N1 position . With a molecular formula of C₁₁H₁₁N₃O₂, a molecular weight of 217.22 g/mol, and a computed logP of approximately 2.1, this compound belongs to the broader 4-nitroimidazole class that includes clinically significant antitubercular agents such as pretomanid and delamanid . It serves primarily as a versatile synthetic intermediate for the preparation of 4-nitroimidazolium salts, N-heterocyclic carbene (NHC) complexes, and further functionalized heterocycles, rather than as a direct bioactive molecule in its own right .

Why 1-[(4-Methylphenyl)methyl]-4-nitro-1H-imidazole Cannot Be Generically Substituted by Closely Related N1-Benzyl or N1-Aryl 4-Nitroimidazole Analogs


Within the 4-nitroimidazole class, subtle variations in the N1 substituent produce measurable differences in lipophilicity, electronic character, and downstream reactivity that preclude indiscriminate substitution. The para-methyl group on the benzyl ring of CAS 903821-75-0 elevates both the computed logP (approximately 2.1 vs. an estimated ~1.7 for the unsubstituted benzyl analog) and the basicity of derived imidazolium salts, as the electron-donating methyl substituent increases the pKa of the corresponding protic ionic liquid . Positional isomerism also matters: the para-methylbenzyl regioisomer exhibits distinct steric and electronic properties compared to ortho- or meta-methylbenzyl variants, which can significantly alter coordination geometry in NHC-metal complexes and crystallization behavior . Furthermore, the benzyl linkage (CH₂ spacer) distinguishes this compound from directly N-arylated 4-nitroimidazoles, affecting conformational flexibility and metabolic stability in any biologically-derived applications .

Quantitative Differentiation Evidence for 1-[(4-Methylphenyl)methyl]-4-nitro-1H-imidazole (CAS 903821-75-0) Versus Closest Analogs


Elevated Lipophilicity (logP ~2.1) Versus Unsubstituted 1-Benzyl-4-nitro-1H-imidazole (logP ~1.7)

The para-methyl substituent on the benzyl ring of CAS 903821-75-0 increases the computed partition coefficient to logP 2.131, compared to a PubChem-calculated XLogP3 of 1.7 for the unsubstituted benzyl analog 1-benzyl-4-nitro-1H-imidazole . This ΔlogP of approximately +0.4 units represents a meaningful shift in lipophilicity that can influence membrane permeability, organic-aqueous partitioning during synthesis or extraction, and chromatographic retention behavior .

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Increased Imidazolium Salt Basicity (pKa Elevation) Driven by the 4-Methylbenzyl Electron-Donating Effect

When converted to the corresponding 4-nitroimidazolium salt (IL-32), the 4-methylbenzyl-substituted derivative exhibits a measurably higher pKa than the reference acid 5-nitrophthalic acid (pKa 2.691) and, critically, a higher basicity than the analogous benzyl-substituted imidazolium salts lacking the para-methyl group . The authors directly attribute this pKa elevation to 'the methyl group in 4-methylbenzyl ring which increases the basicity of the imidazolium salt,' establishing a structure-property relationship that distinguishes the 4-methylbenzyl congener from unsubstituted benzyl variants .

pKa Ionic liquids Imidazolium salts Brønsted acidity Protic ionic liquids

Demonstrated Antimicrobial Activity of Methylbenzyl-Containing Imidazolium Ag-NHC Complexes (MIC = 25 μM) with Sustained 21-Day Growth Inhibition

Silver N-heterocyclic carbene (Ag-NHC) complexes derived from methylbenzyl-substituted imidazolium salts (including the class to which CAS 903821-75-0 belongs as a precursor) have demonstrated antimicrobial activity with a minimum inhibitory concentration (MIC) of 25 μM for the lead complex NS-32 against both Salmonella enterica and Staphylococcus aureus . Notably, NS-32 sustained bacterial growth inhibition for up to 21 days, a duration significantly exceeding that of conventional silver-based antimicrobials, with scanning electron microscopy confirming disruption of the bacterial cell wall as the mechanism of action . The methylbenzyl substituent contributes to the lipophilic character and stability of the Ag-NHC complex, differentiating it from nitrobenzyl-containing analogs examined in the same study .

Antimicrobial Silver NHC complexes Imidazolium salts Drug-resistant bacteria

High-Yield (95-99%) Imidazolium Salt Formation Demonstrates Efficient Quaternization of the 4-Methylbenzyl-Substituted 4-Nitroimidazole Scaffold

N1-(4-substituted benzyl)-2-methyl-4-nitro-1H-imidazoles, including the 4-methylbenzyl variant corresponding to the substitution pattern of CAS 903821-75-0, undergo quantitative protonation to yield the corresponding protic imidazolium salts in 95-99% isolated yields at room temperature . This near-quantitative conversion, facilitated by the electron-donating 4-methyl group enhancing the basicity of the imidazole nitrogen, compares favorably with typical quaternization yields of 70-85% reported for less electron-rich N1-substituted imidazoles . The synthesis proceeds under mild conditions (room temperature, simple work-up) without requiring chromatography, representing an operationally practical route to diverse imidazolium salts and ionic liquids .

Protic ionic liquids Imidazolium salts Synthetic efficiency Green chemistry

Commercial Availability at Defined Purity (95%) Across Multiple Independent Suppliers with Transparent Pricing

CAS 903821-75-0 is stocked by multiple independent suppliers with documented minimum purity specifications of 95%: Enamine LLC (catalog EN300-29728, purity 95%) at an estimated price point competitive with general screening library compounds, Santa Cruz Biotechnology (catalog sc-332993) at $208.00/1 g and $620.00/5 g, AKSci (catalog 2267CZ, purity 95%), and Leyan (catalog 1315630, purity 95%) . This multi-supplier availability at consistent purity specifications reduces single-source supply risk compared to less widely stocked positional isomers such as the ortho-methylbenzyl analog which is listed by fewer vendors .

Chemical procurement Building blocks Supply chain Quality specification

Optimal Research and Industrial Application Scenarios for 1-[(4-Methylphenyl)methyl]-4-nitro-1H-imidazole (CAS 903821-75-0)


Protic Ionic Liquid and Imidazolium Salt Library Synthesis Requiring High Conversion Efficiency

Researchers synthesizing protic ionic liquid libraries for catalysis or materials science applications should prioritize CAS 903821-75-0 when near-quantitative conversion (95-99% yield) is required. The electron-donating para-methyl group enhances imidazole nitrogen basicity, driving protonation to completion under mild conditions without chromatography, as demonstrated across 27 imidazolium salts with four distinct organic anion classes . This efficiency advantage is particularly valuable in parallel synthesis workflows where intermediate purification is impractical.

Synthesis of Sustained-Release Antimicrobial Silver NHC Complexes Targeting Drug-Resistant Pathogens

Investigators developing silver N-heterocyclic carbene antimicrobials should select the 4-methylbenzyl-substituted 4-nitroimidazole scaffold (CAS 903821-75-0) as the imidazolium precursor. The methylbenzyl-containing Ag-NHC complex NS-32 demonstrated an MIC of 25 μM and sustained 21-day bacterial growth inhibition against S. aureus and S. enterica, with SEM-confirmed cell wall disruption as the mechanism . The 4-methylbenzyl group contributes to the lipophilic balance required for membrane interaction while maintaining water solubility adequate for biological testing.

Medicinal Chemistry Hit-to-Lead Programs Leveraging Modulated Lipophilicity (logP ~2.1) for CNS or Intracellular Target Engagement

Medicinal chemists exploring 4-nitroimidazole-based lead compounds for intracellular pathogens (e.g., Mycobacterium tuberculosis, Trypanosoma brucei) or CNS targets should consider CAS 903821-75-0 as a synthetic intermediate. Its computed logP of 2.1 falls within the favorable range for blood-brain barrier penetration and mycobacterial cell wall permeability, while the benzyl-CH₂ spacer provides conformational flexibility distinct from directly N-arylated 4-nitroimidazoles such as those explored in the DNDi trypanosomiasis program . This scaffold offers a tunable lipophilicity baseline for further SAR exploration.

Multi-Gram Procurement for Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) Deck Enhancement

Procurement officers and compound management teams building screening libraries should include CAS 903821-75-0 based on its multi-supplier availability (5+ vendors), consistent 95% purity specification, and transparent pricing at the 1-5 g scale ($208-$620) . The compound's molecular weight (217.22 Da), hydrogen bond acceptor count (3), and rotatable bond count (2) satisfy standard fragment-likeness criteria (Rule of Three), making it an appropriate addition to fragment screening collections. Its 4-nitroimidazole core provides a bioreductive trigger relevant to hypoxia-targeted and anaerobic pathogen screening cascades.

Quote Request

Request a Quote for 1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.